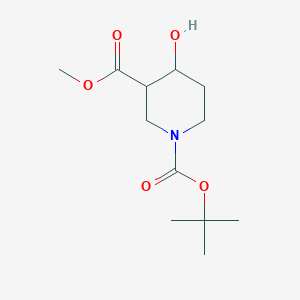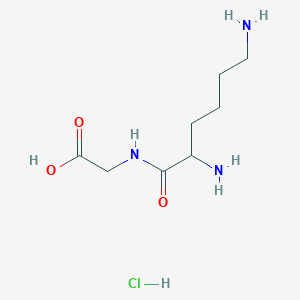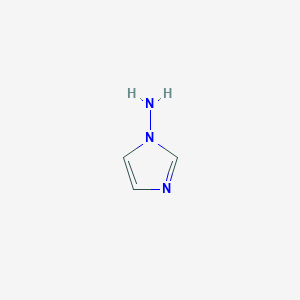
1,3-Dichloro-5-methylisoquinoline
Vue d'ensemble
Description
1,3-Dichloro-5-methylisoquinoline is a chemical compound with the CAS Number: 21902-40-9 . It has a molecular weight of 212.08 and its IUPAC name is 1,3-dichloro-5-methylisoquinoline .
Molecular Structure Analysis
The InChI code for 1,3-Dichloro-5-methylisoquinoline is 1S/C10H7Cl2N/c1-6-3-2-4-7-8 (6)5-9 (11)13-10 (7)12/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
1,3-Dichloro-5-methylisoquinoline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Synthesis of Isoquinoline Derivatives
1,3-Dichloro-5-methylisoquinoline serves as a precursor in the synthesis of various isoquinoline derivatives. A method developed involves heating polyphosphate ester with appropriate oximes derived from 3,4-diphenylbut-3-en-2-one derivatives, leading to the creation of 1-methyl-3-phenylisoquinoline derivatives with chlorine, methyl, and methoxy substituents on the aromatic ring. This process, confirmed through nuclear magnetic resonance spectroscopy and elemental analysis, highlights the compound's role in producing isoquinoline derivatives efficiently (Niemczak, Czerniak, & Kopczyński, 2015).
Corrosion Inhibition
Research has demonstrated the potential of 1-methylisoquinoline, a structurally similar compound to 1,3-Dichloro-5-methylisoquinoline, as an efficient corrosion inhibitor for mild steel in hydrochloric acid media. Studies involving various concentrations of 1-methylisoquinoline showed its ability to significantly reduce corrosion, with its efficiency increasing with concentration. This application underscores the value of such compounds in protecting metal surfaces from corrosive environments (Al-Uqaily, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dichloro-5-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSLPCOBAYAVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615483 | |
| Record name | 1,3-Dichloro-5-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-methylisoquinoline | |
CAS RN |
21902-40-9 | |
| Record name | 1,3-Dichloro-5-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)


![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)

![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)

